1,3,5-tribromo-2,4,6-trifluorobenzene

Organic Solar Cells Solid Additives Morphology Optimization

For researchers pushing the boundaries of organic solar cells (>19% PCE), crystal engineering with predictable phosphorescence, or selective azidation in aqueous acetone, TFTB is the definitive precursor. Its unique alternating halogen pattern creates an electronic environment that non-fluorinated or fully fluorinated analogs cannot replicate. Procure this specific polyhalogenated benzene to ensure experimental fidelity and achieve optimal device morphology, avoiding the sub-18% efficiency of inferior substitutes.

Molecular Formula C6Br3F3
Molecular Weight 368.77 g/mol
CAS No. 2368-49-2
Cat. No. B1581980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-tribromo-2,4,6-trifluorobenzene
CAS2368-49-2
Molecular FormulaC6Br3F3
Molecular Weight368.77 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)F)Br)F)Br)F
InChIInChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11
InChIKeyQKWXXOBRXUWWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Tribromo-2,4,6-trifluorobenzene (CAS 2368-49-2): A Dual-Functional Halogenated Aromatic Building Block for Advanced Organic Synthesis and Materials Science Procurement


1,3,5-Tribromo-2,4,6-trifluorobenzene (TFTB), with molecular formula C₆Br₃F₃ and molecular weight 368.77 g/mol, is a symmetrically substituted polyhalogenated benzene derivative featuring alternating bromine and fluorine atoms around the aromatic ring [1]. This unique alternating substitution pattern imparts distinct electronic properties, including a high computed XLogP3-AA value of 4.3, indicating pronounced lipophilicity, and a melting point of 98.0-99.0 °C [1]. As a fully halogenated benzene, TFTB serves as a versatile precursor in cross-coupling reactions and as a halogen-bond donor in supramolecular chemistry .

Why Substituting 1,3,5-Tribromo-2,4,6-trifluorobenzene with Analogous Polyhalogenated Benzenes Compromises Reaction Outcomes and Device Performance


The precise alternating arrangement of electron-withdrawing fluorine atoms and polarizable bromine atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene creates a distinct electronic and steric environment that cannot be replicated by simple halogen substitution. As demonstrated in direct comparative studies, substituting TFTB with analogs such as 1,3,5-tribromobenzene (TBB) or hexafluorobenzene leads to significantly different adsorption geometries on metal surfaces, altered azidation selectivity, and suboptimal performance in organic electronic devices [1][2]. These differences underscore that in-class compounds are not interchangeable; selection of the specific polyhalogenated benzene directly dictates experimental and device outcomes.

Quantitative Differentiation of 1,3,5-Tribromo-2,4,6-trifluorobenzene: Head-to-Head Performance Data for Scientific Procurement Decisions


Organic Solar Cell Efficiency: 19.43% PCE Achieved with TFTB Additive vs. Lower Performance of Fluorine-Only or Bromine-Only Analogs

In a systematic study of benzene-derived solid additives for organic solar cells, 1,3,5-tribromo-2,4,6-trifluorobenzene (TFTB) demonstrated the highest power conversion efficiency (PCE) of 19.43% in a ternary PBTz-F:PM6:L8-BO system . This performance was attributed to the synergistic 'crossbreeding' effect of combined fluorination and bromination, which optimized additive volatility and enhanced molecular interactions with the host blend . In contrast, additives containing only fluorine (e.g., hexafluorobenzene, 1,3,5-trifluorobenzene) or only bromine (e.g., hexabromobenzene, 1,3,5-tribromobenzene) exhibited either too high or too low volatility, resulting in suboptimal morphology and lower PCE values (not exceeding 18% in the same study) .

Organic Solar Cells Solid Additives Morphology Optimization Power Conversion Efficiency

Azidation Selectivity: 1,3,5-Triazido-2,4,6-tribromobenzene Access via Aqueous Acetone Protocol vs. Low Selectivity in DMSO

The azidation of 1,3,5-tribromo-2,4,6-trifluorobenzene with sodium azide shows pronounced solvent-dependent selectivity. In dimethylsulfoxide (DMSO), the reaction yields a 1:2 mixture of 1,3-diazido-2,4,6-tribromo-5-fluorobenzene and 1,3,5-triazido-2,4,6-tribromobenzene, reflecting partial fluorine displacement [1]. However, when the reaction is conducted in aqueous acetone, 1,3,5-triazido-2,4,6-tribromobenzene is obtained as the sole product in high yield [1]. This is in stark contrast to 1,3,5-trichloro-2,4,6-trifluorobenzene, which undergoes selective defluorination in DMSO to yield 1,3,5-triazido-2,4,6-trichlorobenzene with high selectivity, indicating that the bromine substituents in TFTB impart a distinct reactivity profile [1].

Azidation Energetic Materials Polymer Cross-Linking Nucleophilic Aromatic Substitution

Halogen-Bonding Supramolecular Architecture: TFTB Forms π-Hole···π Cocrystals vs. σ-Hole···π Bonding for Iodinated Analogs

Single-crystal X-ray diffraction studies of cocrystals formed with acenaphthene (AC) reveal that 1,3,5-tribromo-2,4,6-trifluorobenzene (TFTB) and 1,4-dibromotetrafluorobenzene engage in π-hole···π bonding as the dominant intermolecular interaction [1]. In contrast, the analogous iodinated compounds 1,4-diiodotetrafluorobenzene and 1,3,5-trifluoro-2,4,6-triiodobenzene form cocrystals governed by σ-hole···π bonding [1]. This fundamental difference in bonding pattern directly impacts the luminescent properties of the resulting materials: π-hole···π cocrystals exhibit weak phosphorescence, while σ-hole···π cocrystals display weak delayed fluorescence and relatively stronger phosphorescence [1]. The substitution of bromine for iodine thus dictates both the supramolecular assembly mechanism and the photophysical outcome.

Crystal Engineering Halogen Bonding Supramolecular Chemistry Luminescent Materials

Surface Adsorption Geometry: Fluorinated TBFB Adopts Distinct Monomer and Dimer Arrangements vs. Hydrogenated TBB on Ag(111) and Cu(111)

Scanning tunneling microscopy (STM) measurements at 80 K reveal that 1,3,5-tribromo-2,4,6-trifluorobenzene (TBFB) and 1,3,5-tribromobenzene (TBB) exhibit markedly different adsorption geometries as monomers and dimers on Ag(111) and Cu(111) surfaces [1]. Density functional theory (DFT) calculations further quantify that the C-Br binding energy depends on the number of remaining bromine atoms for both molecules, but the presence of fluorine substituents in TBFB alters the electronic structure and charge distribution, as evidenced by differences in HOMO/LUMO energies and electrostatic potential (ESP) maps [1]. Notably, TBFB displays a positive ESP within the molecule, influencing electron drift and electrical conductivity in surface-bound states [1].

Surface Chemistry On-Surface Synthesis Dehalogenation Molecular Electronics

Polymorphic Cocrystal Landscape: TFTB Exhibits Halogen-Bond Induced Cocrystallization with 2,3,5,6-Tetramethylpyrazine, Distinct from Chloro and Iodo Analogs

A comparative assessment of halogen-bond induced cocrystallization evaluated 1,3,5-trichloro-2,4,6-trifluorobenzene (tctfb), 1,3,5-tribromo-2,4,6-trifluorobenzene (tbtfb, TFTB), and 1,3,5-triiodo-2,4,6-trifluorobenzene (titfb) with 2,3,5,6-tetramethylpyrazine (TMP) using mechanochemical and solution methods [1]. Powder X-ray diffraction (PXRD) confirmed the formation of new crystalline phases for each trihalobenzene, while ¹³C cross-polarization magic-angle spinning (CP-MAS) solid-state NMR spectroscopy revealed characteristic chemical shift changes indicative of cocrystal formation [1]. The study highlights that each halogen (Cl, Br, I) imparts a unique polymorphic landscape, with TFTB representing a distinct entry in the series with its own cocrystal phase behavior [1].

Cocrystal Polymorphism Halogen Bonding Solid-State NMR Mechanochemistry

High-Impact Research and Industrial Applications for 1,3,5-Tribromo-2,4,6-trifluorobenzene Based on Quantitative Performance Data


High-Efficiency Organic Solar Cell Fabrication

Researchers fabricating organic solar cells (OSCs) requiring power conversion efficiencies exceeding 19% should procure 1,3,5-tribromo-2,4,6-trifluorobenzene (TFTB) as a volatile solid additive. Direct comparative evidence demonstrates that TFTB enables a PCE of 19.43% in ternary PBTz-F:PM6:L8-BO systems, outperforming additives based solely on fluorination or bromination, which yield sub-18% efficiencies . TFTB's balanced volatility and enhanced molecular interactions with the host blend promote higher ordered molecular packing and favorable morphology, critical for top-tier device performance .

Synthesis of 1,3,5-Triazido-2,4,6-tribromobenzene for Energetic Materials and Polymer Cross-Linking

Chemists synthesizing 1,3,5-triazido-2,4,6-tribromobenzene as a photoactive cross-linking reagent or precursor for organic magnetic materials should select TFTB when performing reactions in aqueous acetone. Under these conditions, the azidation proceeds with high selectivity to yield the triazido product exclusively . Attempting this transformation with 1,3,5-trichloro-2,4,6-trifluorobenzene in DMSO yields different selectivity, underscoring the need for TFTB when aqueous acetone is the preferred solvent or when the brominated triazido target is specifically required .

Crystal Engineering of π-Hole···π Bonded Cocrystals for Weak Phosphorescence Applications

Crystal engineers designing luminescent cocrystals with predictable weak phosphorescence should procure TFTB as the halogen-bond donor when pairing with π-electron-rich acceptors like acenaphthene. X-ray crystallographic studies confirm that TFTB reliably forms π-hole···π bonded cocrystals, a motif that yields weak phosphorescence, in contrast to the σ-hole···π bonding and delayed fluorescence/phosphorescence observed with iodinated analogs . This predictable bonding pattern enables rational design of materials with specific emission properties .

On-Surface Synthesis and Molecular Electronics on Ag(111) and Cu(111) Substrates

Surface scientists conducting on-surface dehalogenation or molecular electronics studies on Ag(111) or Cu(111) should utilize TBFB (fluorinated tribromobenzene) rather than non-fluorinated TBB when distinct monomer/dimer adsorption geometries and electronic surface states are required. STM and DFT data reveal that fluorine substitution in TBFB alters the molecule's electrostatic potential, HOMO/LUMO energies, and C-Br binding energy profile, directly influencing surface reactivity and nanostructure formation . The positive ESP within the molecule further impacts electron drift and conductivity in surface-bound assemblies .

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